molecular formula C10H15ClN4 B2636997 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 939598-19-3

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No.: B2636997
CAS No.: 939598-19-3
M. Wt: 226.71
InChI Key: LCEFLTGFZFWPFV-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a 4-ethylpiperazin-1-yl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-ethylpiperazine under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Utilized in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is unique due to the combination of the chlorine atom and the 4-ethylpiperazin-1-yl group, which imparts distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFLTGFZFWPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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